molecular formula C23H26N2O5 B12176447 methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

Cat. No.: B12176447
M. Wt: 410.5 g/mol
InChI Key: LJYYMHWXZZPRPA-UHFFFAOYSA-N
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Description

Methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is a complex organic compound with a unique spirocyclic structure. This compound features a furan ring, a cyclohexane ring, and an isoquinoline moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves multiple steps, including the formation of the spirocyclic structure and the introduction of the furan ring. The process may involve the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The cyclohexane ring is introduced through a cyclization reaction, often involving a Grignard reagent or an organolithium compound.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.

    Final Coupling: The final step involves coupling the furan-containing intermediate with the spirocyclic isoquinoline derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the isoquinoline moiety.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, leading to modulation of their activity. The isoquinoline moiety may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(furan-2-ylmethyl)-1-oxo-2,4-dihydroisoquinoline-4-carboxylate
  • Methyl 2-(furan-2-ylmethyl)-1-oxo-2,4-dihydroisoquinoline-3-carboxylate

Uniqueness

Methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines elements from both isoquinoline and furan derivatives. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that yield the desired spiro compound. The structural complexity of the molecule is believed to contribute to its diverse biological activities.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds with similar spirocyclic structures. For instance, spirooxindoles, which share a structural motif with this compound, have demonstrated significant anti-proliferative effects against various cancer cell lines:

  • Cell Line Studies : In vitro screening against the NCI-60 cancer cell line panel revealed that several spiro compounds exhibited moderate to strong inhibition of cell proliferation, particularly in renal cell carcinoma and leukemia models .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as MAPK and PI3K-Akt, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

Compounds structurally related to this compound have shown promising antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that spiro compounds can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like amoxicillin .
  • Fungal Activity : In addition to bacterial activity, some derivatives also demonstrate antifungal properties, adding to their potential as broad-spectrum antimicrobial agents .

3. Other Pharmacological Activities

Beyond anti-cancer and antimicrobial effects, spiro compounds have been explored for other therapeutic potentials:

  • CNS Activity : Some studies suggest that spirocyclic compounds may influence central nervous system functions, potentially offering neuroprotective effects or antidepressant activity .
  • Cytotoxicity : The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with significant findings indicating a dose-dependent response in cell viability assays .

Data Summary

Activity TypeObservationsReferences
Anti-CancerModerate to strong inhibition in renal and leukemia cell lines
AntimicrobialEffective against Gram-positive/negative bacteria; MIC comparable to amoxicillin
CNS EffectsPotential neuroprotective properties observed
CytotoxicityDose-dependent cytotoxicity in various cancer cell lines

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl]amino]acetate

InChI

InChI=1S/C23H26N2O5/c1-29-19(26)14-24-21(27)20-17-9-3-4-10-18(17)22(28)25(15-16-8-7-13-30-16)23(20)11-5-2-6-12-23/h3-4,7-10,13,20H,2,5-6,11-12,14-15H2,1H3,(H,24,27)

InChI Key

LJYYMHWXZZPRPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CC4=CC=CO4

Origin of Product

United States

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